molecular formula C22H24N4O3 B4495232 2-hydroxy-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]quinazolin-4(3H)-one

2-hydroxy-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]quinazolin-4(3H)-one

Cat. No.: B4495232
M. Wt: 392.5 g/mol
InChI Key: DKPHTVMMSDZRQI-UHFFFAOYSA-N
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Description

The compound 2-hydroxy-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]quinazolin-4(3H)-one features a quinazolin-4(3H)-one core substituted at position 2 with a hydroxyl group and at position 3 with a 4-oxo-4-(4-phenylpiperazin-1-yl)butyl chain. Quinazolin-4(3H)-ones are heterocyclic compounds widely studied for their diverse pharmacological activities, including anticancer, anti-inflammatory, and kinase inhibition . The hydroxyl group at position 2 may enhance antioxidant properties through hydrogen bonding or radical scavenging , while the 4-phenylpiperazine moiety could improve solubility and receptor-binding affinity, as seen in kinase inhibitors .

Properties

IUPAC Name

3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c27-20(25-15-13-24(14-16-25)17-7-2-1-3-8-17)11-6-12-26-21(28)18-9-4-5-10-19(18)23-22(26)29/h1-5,7-10H,6,11-16H2,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPHTVMMSDZRQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCCN3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]quinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazolinone core, followed by the introduction of the phenylpiperazine moiety and the hydroxy group. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods aim to optimize reaction conditions to achieve high yields and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the quinazolinone core can be reduced to form an alcohol.

    Substitution: The phenylpiperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-hydroxy-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Observations:

Position 2 Modifications: Hydroxy groups (target compound, ) may enhance antioxidant activity or hydrogen bonding with biological targets. Thione derivatives (e.g., thio-hexanoyl in ) improve antiproliferative activity by altering electronic properties . Methyl or hydrazino groups (e.g., ) correlate with anti-inflammatory or cytotoxic effects.

Position 3 Modifications: 4-Phenylpiperazine derivatives (target compound, ) are linked to kinase inhibition due to their ability to interact with ATP-binding pockets. Quinolone or aryl substituents (e.g., ) enhance cytotoxicity, likely by intercalating DNA or inhibiting topoisomerases. Hydrazino-aryl groups (e.g., ) improve analgesic activity via COX-2 inhibition or opioid receptor modulation.

Pharmacokinetic and Physicochemical Properties

  • Solubility and Bioavailability : The 4-phenylpiperazine moiety in the target compound may enhance water solubility compared to purely hydrophobic substituents (e.g., phenyl in ). Fluorine substitution (as in ) can increase metabolic stability and blood-brain barrier penetration.
  • SAR Insights :
    • Conversion of quinazolin-4(3H)-one to thione derivatives (e.g., ) boosts antiproliferative activity by enhancing electron-withdrawing effects.
    • Bulky substituents at position 3 (e.g., butyl chain in target compound) may improve target specificity by reducing off-target interactions .

Biological Activity

2-Hydroxy-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]quinazolin-4(3H)-one (CAS No. 896373-54-9) is a quinazoline derivative that has gained attention in medicinal chemistry due to its potential biological activities. Quinazoline-based compounds are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of 2-hydroxy-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]quinazolin-4(3H)-one is C22H24N4O3, with a molecular weight of approximately 392.45 g/mol. The compound features a quinazolinone core, which is a common scaffold in drug development.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and enzymes. The phenylpiperazine moiety is particularly noteworthy for its role in modulating serotonin and dopamine receptors, which are critical in the treatment of psychiatric disorders.

Key Mechanisms:

  • Serotonin Receptor Modulation : Influences mood and anxiety levels.
  • Dopamine Receptor Interaction : Affects cognition and motor control.
  • Inhibition of Enzymatic Activity : Potential inhibition of carbonic anhydrase and other enzymes involved in tumor growth.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

Anticancer Activity

Studies indicate that quinazoline derivatives exhibit significant anticancer properties. For instance, 2-hydroxy-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]quinazolin-4(3H)-one has shown activity against various cancer cell lines, including:

Cell LineIC50 (µM)Reference
MCF-72.09
HepG22.08
A5491.75

Anti-inflammatory Effects

Quinazoline derivatives have been reported to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.

Neuroprotective Effects

The compound's ability to modulate neurotransmitter systems suggests potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies

Several studies have highlighted the efficacy of quinazoline derivatives in clinical settings:

  • Study on Anticancer Efficacy : A study evaluating the anticancer activity of various quinazoline derivatives found that those with the phenylpiperazine moiety exhibited enhanced potency against MCF-7 breast cancer cells compared to standard treatments like doxorubicin.
  • Neuropharmacological Study : Research indicated that compounds similar to 2-hydroxy-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]quinazolin-4(3H)-one could improve cognitive function in animal models of Alzheimer’s disease by enhancing cholinergic activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-hydroxy-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]quinazolin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-hydroxy-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]quinazolin-4(3H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.